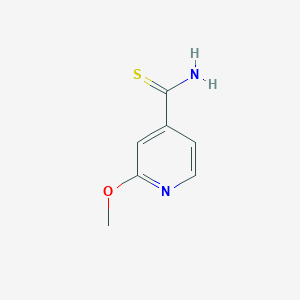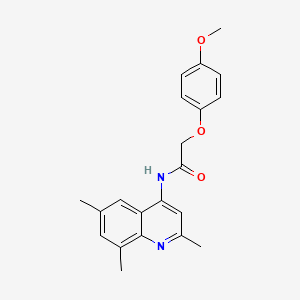![molecular formula C16H16N4OS2 B2589277 N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1-benzothiophene-2-carboxamide CAS No. 2034304-01-1](/img/structure/B2589277.png)
N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1-benzothiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1-benzothiophene-2-carboxamide is a complex organic compound that features a thiadiazole ring, a piperidine ring, and a benzothiophene moiety
科学的研究の応用
N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1-benzothiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
Mode of Action
Compounds with similar structures have been known to interact with their targets, leading to changes in cellular processes .
Pharmacokinetics
These properties play a crucial role in determining the bioavailability of the compound .
Action Environment
Environmental factors can significantly impact the effectiveness and stability of a compound .
生化学分析
Biochemical Properties
The biochemical properties of N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)benzo[b]thiophene-2-carboxamide are largely determined by its interactions with various biomolecules. For instance, some 1,2,3-thiadiazole derivatives have been found to block the activity of heat shock protein 90 (Hsp90) . Hsp90 is a chaperone protein that controls the folding of numerous proteins. Inhibition of its activity results in the degradation of several oncoproteins .
Cellular Effects
N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)benzo[b]thiophene-2-carboxamide can exert a variety of effects on cells. For instance, thiadiazole derivatives have been shown to display anticancer activities in various in vitro and in vivo models . They can disrupt processes related to DNA replication, inhibiting the replication of both bacterial and cancer cells .
Molecular Mechanism
It is known that thiadiazole derivatives can interact with biological targets such as enzymes and proteins . For example, they can inhibit the activity of Hsp90, leading to the degradation of several oncoproteins .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1-benzothiophene-2-carboxamide typically involves multiple steps. One common approach starts with the preparation of the thiadiazole ring, which can be synthesized through the cyclization of appropriate precursors such as thiosemicarbazides and hydrazonoyl halides . The piperidine ring can be introduced via nucleophilic substitution reactions involving piperidine derivatives . The final step often involves the coupling of the thiadiazole-piperidine intermediate with a benzothiophene carboxylic acid derivative under amide bond-forming conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity .
化学反応の分析
Types of Reactions
N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions with halogenated compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated compounds, nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring may yield sulfoxides or sulfones, while reduction can lead to the formation of amines .
類似化合物との比較
Similar Compounds
- 1-(1,2,5-thiadiazol-3-yl)piperidin-4-amine hydrochloride
- 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol
Uniqueness
N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1-benzothiophene-2-carboxamide is unique due to its combination of a thiadiazole ring, a piperidine ring, and a benzothiophene moiety. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds .
特性
IUPAC Name |
N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4OS2/c21-16(14-9-11-3-1-2-4-13(11)22-14)18-12-5-7-20(8-6-12)15-10-17-23-19-15/h1-4,9-10,12H,5-8H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COAXXBFZQSYMDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CC3=CC=CC=C3S2)C4=NSN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-[(2-Methylpropan-2-yl)oxycarbonylamino]-7H-purine-2-carboxylic acid](/img/structure/B2589195.png)
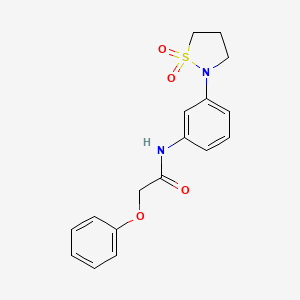
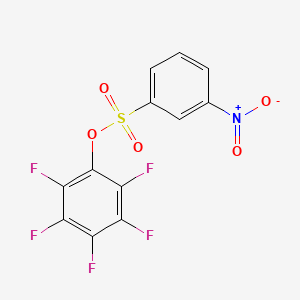
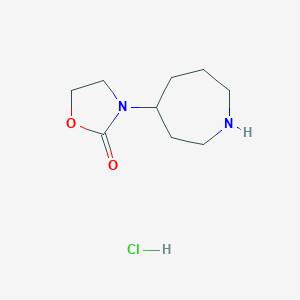
![N-[(2E)-4-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-iodobenzamide](/img/structure/B2589200.png)
![2-Chloro-N-(2,2-dimethylbutyl)-N-[(4-oxo-5H-furo[3,2-c]pyridin-2-yl)methyl]acetamide](/img/structure/B2589201.png)
![3-[(2-Bromophenyl)methyl]-6-chloropyridazine](/img/structure/B2589204.png)
![methyl 3-carbamoyl-2-(2-(naphthalen-1-yl)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2589206.png)
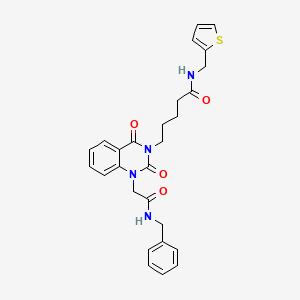
![2-(2,4-Dimethylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-amine](/img/structure/B2589210.png)

![2-(4-fluorophenyl)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetamide](/img/structure/B2589212.png)
